molecular formula C13H22ClN5 B12230857 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B12230857
M. Wt: 283.80 g/mol
InChI Key: PTGODCSQXAUXSK-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazol-5-amine with 1-isopropyl-1H-pyrazol-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature and then heated to 55-60°C for several hours to complete the reaction .

Chemical Reactions Analysis

1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions .

Scientific Research Applications

1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives such as:

    1-ethyl-3-methyl-1H-pyrazol-5-amine: Similar in structure but lacks the isopropyl group.

    1-isopropyl-1H-pyrazol-4-carbaldehyde: Contains the isopropyl group but differs in the functional groups attached to the pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

2-ethyl-5-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-13(6-11(4)16-17)14-7-12-8-15-18(9-12)10(2)3;/h6,8-10,14H,5,7H2,1-4H3;1H

InChI Key

PTGODCSQXAUXSK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

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